molecular formula C10H11ClO3S B1436266 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one CAS No. 1708371-53-2

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one

Cat. No. B1436266
M. Wt: 246.71 g/mol
InChI Key: AIXKRDUDBZZHKM-UHFFFAOYSA-N
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Description

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, also known as CSE, is a chemical compound with the CAS Number: 1708371-53-2 . It has a molecular weight of 246.71 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-2-(ethylsulfonyl)-1-phenylethan-1-one . The InChI code is 1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.56 g/cm3 . The flash point exceeds 230°F .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Thermolysis : Research by King and Khemani (1985) explored the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound related to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one. This study provides insight into the chemical behavior and stability of such compounds under thermal conditions (King & Khemani, 1985).

  • Molecular Structure and Conformation : Aarset and Hagen (2005) conducted a detailed study on the molecular structure and conformation of 2-chloro-1-phenylethanone using gas-phase electron diffraction and theoretical calculations. This research is crucial for understanding the structural aspects of similar compounds, including 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Aarset & Hagen, 2005).

Biotechnological Production

  • Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) discussed the production of 2-Phenylethanol, a compound structurally related to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, through microbial biotransformation. This research emphasizes the potential of biotechnological methods in producing similar compounds (Hua & Xu, 2011).

  • De-novo Synthesis by Microbes : Zhang et al. (2014) investigated the de-novo synthesis of 2-phenylethanol by Enterobacter sp., highlighting the microbial pathways that can potentially be used for synthesizing related compounds like 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Zhang et al., 2014).

Chemical Reactions and Transformations

  • Chemical Transformations : Research by Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones provides insights into chemical reactions and transformations that could be applicable to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Terent’ev et al., 2004).

  • Electrochemical Additions : Satoh, Suginome, and Tokuda (1983) explored the electrochemical additions of allyl and benzyl groups to acetone. This study provides a perspective on the electrochemical behavior of compounds like 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Satoh, Suginome, & Tokuda, 1983).

Safety And Hazards

This compound is water-reactive and produces corrosive and toxic gaseous hydrogen chloride when it reacts with water . It may ignite on contact with water or moist air . It is highly toxic and contact with water produces toxic gas, which may be fatal if inhaled . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death .

properties

IUPAC Name

2-chloro-2-ethylsulfonyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXKRDUDBZZHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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